molecular formula C7Br5N B14431829 Pentabromobenzonitrile CAS No. 79415-42-2

Pentabromobenzonitrile

Cat. No.: B14431829
CAS No.: 79415-42-2
M. Wt: 497.60 g/mol
InChI Key: VNUFYOSTQUKXTM-UHFFFAOYSA-N
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Description

Pentabromobenzonitrile is an organic compound with the chemical formula C7Br5N. It is a derivative of benzonitrile where five hydrogen atoms on the benzene ring are replaced by bromine atoms. This compound is known for its high bromine content, making it useful in various applications, particularly in the field of flame retardants.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentabromobenzonitrile can be synthesized through the bromination of benzonitrile. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with cooling systems to manage the exothermic nature of the bromination reaction. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentabromobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of bromine atoms, it can participate in nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives.

    Oxidation Reactions: It can undergo oxidation under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of various substituted benzonitriles.

    Reduction: Formation of less brominated benzonitriles.

    Oxidation: Formation of benzoic acid derivatives.

Scientific Research Applications

Pentabromobenzonitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other brominated compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of pentabromobenzonitrile involves its interaction with various molecular targets. The bromine atoms in the compound can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can affect the activity of enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetrabromobenzonitrile: Contains four bromine atoms instead of five.

    Hexabromobenzene: Contains six bromine atoms but lacks the nitrile group.

    Pentachlorobenzonitrile: Contains chlorine atoms instead of bromine.

Uniqueness

Pentabromobenzonitrile is unique due to its high bromine content and the presence of a nitrile group. This combination of features makes it particularly effective as a flame retardant and useful in various chemical syntheses.

Properties

CAS No.

79415-42-2

Molecular Formula

C7Br5N

Molecular Weight

497.60 g/mol

IUPAC Name

2,3,4,5,6-pentabromobenzonitrile

InChI

InChI=1S/C7Br5N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10

InChI Key

VNUFYOSTQUKXTM-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Br)Br)Br)Br)Br

Origin of Product

United States

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